Osimertinib mesylate
概要
説明
科学的研究の応用
Osimertinib mesylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential for developing new therapeutic agents . In biology and medicine, this compound is extensively researched for its efficacy in treating NSCLC and other cancers with EGFR mutations . Its ability to penetrate the blood-brain barrier makes it a valuable option for treating brain metastases . In the industry, this compound is used as a model compound for developing new tyrosine kinase inhibitors .
作用機序
オシメルチニブメシル酸塩は、T790M、L858R、およびエクソン19欠失変異を含む、EGFRの変異体と不可逆的に結合することで作用します . この結合は、受容体のキナーゼ活性を阻害し、癌細胞の増殖と生存を促進するシグナル伝達経路を遮断します . この化合物は、野生型受容体を温存しながら変異型EGFRを特異的に標的にする能力により、副作用のリスクを軽減し、治療効果を高めます .
類似の化合物との比較
オシメルチニブメシル酸塩は、ゲフィチニブ、エルロチニブ、アファチニブ、ダコミチニブなどの他のEGFRチロシンキナーゼ阻害剤と比較されます . 第一世代および第二世代の阻害剤とは異なり、オシメルチニブメシル酸塩は、以前の治療に対する耐性の一般的な原因であるT790M変異に対して非常に有効です . 血液脳関門を透過し、脳転移を標的にするユニークな能力は、他の類似の化合物との差別化をさらに図っています .
類似の化合物のリスト:- ゲフィチニブ
- エルロチニブ
- アファチニブ
- ダコミチニブ
オシメルチニブメシル酸塩のユニークな特性と高い有効性は、NSCLCやその他のEGFR変異陽性癌の治療薬の武器庫に貴重な追加をもたらします .
Safety and Hazards
Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .
生化学分析
Biochemical Properties
Osimertinib mesylate interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the CYP3A4 enzyme in humans . In addition, it has been found to interact with the murine Cyp2d gene cluster . Importantly, a novel pathway of this compound disposition involving CPY1A1 has been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell death in NSCLC cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to trigger inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, which might contribute to increased phagocytosis on cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an irreversible EGFR-TKI that selectively targets EGFR with T790M resistance mutation by forming a covalent bond with residue C797 in the ATP-binding site of mutant EGFR resistance mutations . This results in poor prognosis for late-stage disease . Furthermore, this compound has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound inevitably develops during treatment, limiting its long-term effectiveness . The combination of this compound with pemetrexed or cisplatin has been found to prevent or at least delay the onset of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound significantly inhibits tumor growth in mouse xenograft models of EGFR-driven cancers . In 50% of mice, drug resistance eventually develops .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 enzyme in humans . A novel pathway of this compound disposition involving CPY1A1 has also been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is extensively distributed and metabolized in humans and is eliminated primarily via the fecal route .
準備方法
合成経路と反応条件: オシメルチニブメシル酸塩の合成は、コア構造の形成とそれに続く官能基化を含む複数のステップを伴います。 このプロセスは通常、重要な中間体の調製から始まり、その後、所望の官能基を導入するためにさまざまな化学反応が行われます . 反応条件は、多くの場合、高収率と純度を得るために特定の試薬と触媒の使用を伴います .
工業生産方法: オシメルチニブメシル酸塩の工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、乾燥造粒やローラー圧縮などの高度な技術を使用して、品質と効率の一貫性を確保することが含まれます . 最終製品は、経口投与用の錠剤に製剤化されます .
化学反応の分析
反応の種類: オシメルチニブメシル酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、その代謝と癌細胞を標的にする有効性にとって重要です .
一般的な試薬と条件: オシメルチニブメシル酸塩を含む反応で使用される一般的な試薬には、シトクロムP450酵素があり、その代謝経路において重要な役割を果たします . 条件は、多くの場合、所望の反応を促進するために、特定のpHレベルと温度を伴います .
生成される主な生成物: オシメルチニブメシル酸塩の反応から生成される主な生成物には、脱メチル化および水酸化代謝物が含まれます . これらの代謝物は、その治療効果に不可欠であり、臨床試験中に綿密に監視されます .
科学研究への応用
オシメルチニブメシル酸塩は、化学、生物学、医学、および産業の分野で、特に幅広い科学研究への応用があります . 化学では、そのユニークな化学的特性と、新しい治療薬の開発の可能性について研究されています . 生物学および医学では、オシメルチニブメシル酸塩は、EGFR変異を伴うNSCLCやその他の癌を治療するその有効性について広く研究されています . 血液脳関門を透過する能力は、脳転移を治療するための貴重な選択肢となります . 産業では、オシメルチニブメシル酸塩は、新しいチロシンキナーゼ阻害剤を開発するためのモデル化合物として使用されます .
類似化合物との比較
Osimertinib mesylate is compared with other EGFR tyrosine kinase inhibitors such as gefitinib, erlotinib, afatinib, and dacomitinib . Unlike first and second-generation inhibitors, this compound is highly effective against the T790M mutation, which is a common cause of resistance to earlier treatments . Its unique ability to penetrate the blood-brain barrier and target brain metastases further distinguishes it from other similar compounds .
List of Similar Compounds:- Gefitinib
- Erlotinib
- Afatinib
- Dacomitinib
This compound’s unique properties and high efficacy make it a valuable addition to the arsenal of treatments for NSCLC and other EGFR mutation-positive cancers .
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2070014-82-1 | |
Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101027822 | |
Record name | Osimertinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-66-1 | |
Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osimertinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osimertinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSIMERTINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。